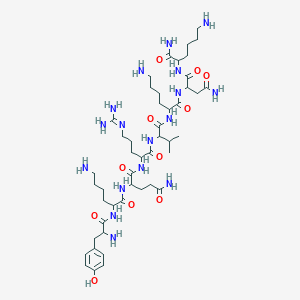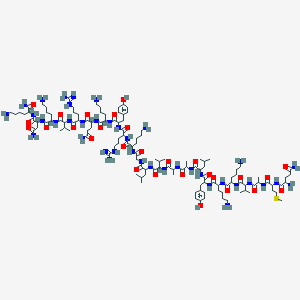
160040-04-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of the HPV16-E711-20 epitope involves synthetic routes that include the use of specific amino acids and peptide synthesis techniques. The compound is synthesized through a series of peptide bond formations, where amino acids are sequentially added to form the desired peptide chain . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of the compound .
化学反応の分析
The HPV16-E711-20 epitope undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
科学的研究の応用
The HPV16-E711-20 epitope has numerous scientific research applications, particularly in the fields of immunology, cancer research, and vaccine development. In immunology, this compound is used to study the interactions between cytotoxic T lymphocytes and their target antigens. In cancer research, the HPV16-E711-20 epitope is used to investigate the immune response to human papillomavirus infections and the development of therapeutic vaccines targeting HPV-related cancers. Additionally, this compound is used in the development of diagnostic assays for the detection of HPV infections.
作用機序
The mechanism of action of the HPV16-E711-20 epitope involves its binding to the HLA-A2 molecule on the surface of antigen-presenting cells . This binding facilitates the recognition of the epitope by cytotoxic T lymphocytes, which then initiate an immune response against cells expressing the HPV16 E7 protein . The molecular targets involved in this process include the HLA-A2 molecule and the T cell receptor on cytotoxic T lymphocytes . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes and the subsequent destruction of target cells .
類似化合物との比較
The HPV16-E711-20 epitope can be compared with other similar compounds, such as other epitopes derived from the HPV16 E7 protein. Similar compounds include the HPV16-E711-19 epitope and the HPV16-E711-21 epitope . These compounds share similar structures and functions but may differ in their binding affinities and immunogenic properties . The uniqueness of the HPV16-E711-20 epitope lies in its high-affinity binding to HLA-A2 and its ability to elicit a strong cytotoxic T lymphocyte response .
特性
CAS番号 |
160040-04-0 |
|---|---|
分子式 |
C₅₃H₈₃N₁₁O₁₉S |
分子量 |
1210.35 |
配列 |
One Letter Code: YMLDLQPETT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)





